Potassium hydrogen cis-epoxysuccinate

Description

Historical Context and Discovery of cis-Epoxysuccinate's Significance in Biosynthesis and Biocatalysis

The significance of cis-epoxysuccinate in biocatalysis emerged in the 1970s when Japanese companies filed several patents describing bacteria with the ability to hydrolyze it. mdpi.comnih.gov These microorganisms were found to possess enzymes, later named cis-epoxysuccinate hydrolases (CESHs), that could convert cis-epoxysuccinate into either L-(+)- or D-(−)-tartaric acid with remarkable enantiopurity. mdpi.comnih.gov This discovery marked the first industrial application of an epoxide hydrolase and laid the groundwork for decades of research into these enzymes. mdpi.com

While initial discoveries were made in the 1970s, microbial epoxide hydrolases were not extensively studied until the 1990s, when research from various international groups highlighted their promise as biocatalysts for producing fine chemicals. nih.gov The microbial production of L-(+)-tartaric acid from cis-epoxysuccinate was successfully commercialized in the late 1990s. nih.gov Since then, a multitude of CESH-producing bacteria have been identified and utilized for the industrial synthesis of tartaric acid. mdpi.com

Overview of the Epoxide Functionality and Succinate (B1194679) Moiety in cis-Epoxysuccinate within Biological Systems

The biochemical utility of potassium hydrogen cis-epoxysuccinate is intrinsically linked to the distinct properties of its two core components: the epoxide ring and the succinate moiety.

The epoxide functionality , a three-membered ring containing two carbon atoms and one oxygen atom, is characterized by significant ring strain. mdpi.comwikipedia.orgchemistrytalk.org This strain makes the epoxide group highly reactive and susceptible to ring-opening reactions by nucleophiles. chemistrytalk.orgnih.gov In biological systems, enzymes known as epoxide hydrolases capitalize on this reactivity to convert epoxides into their corresponding diols. nih.gov The enzyme-catalyzed hydrolysis of the epoxide ring in cis-epoxysuccinate is a highly controlled process, with the enzyme's active site dictating the stereochemistry of the resulting tartaric acid product. nih.govnih.gov Epoxides are also recognized as important intermediates in the biosynthesis of various natural products. nih.gov

The succinate moiety is a well-known and vital intermediate in cellular metabolism. nih.govnih.gov As a key component of the tricarboxylic acid (TCA) cycle, succinate is central to the production of ATP, the main energy currency of the cell. nih.govwikipedia.org Beyond its metabolic role, succinate has been identified as an important signaling molecule that can influence cellular processes like gene expression and intercellular communication. nih.gov It can accumulate under certain pathological conditions, such as inflammation and hypoxia, where it can act as a pro-inflammatory signal. nih.govfrontiersin.org The presence of the succinate backbone in cis-epoxysuccinate makes it a highly hydrophilic molecule, a unique characteristic for an epoxide hydrolase substrate. mdpi.comnih.gov

Academic Research Trajectories and Future Perspectives on cis-Epoxysuccinate Investigations

Current and future research on cis-epoxysuccinate is predominantly focused on optimizing its biocatalytic transformation into tartaric acid. A primary challenge has been the low stability of CESH enzymes, which hampers large-scale industrial applications. mdpi.comresearchgate.net

Key research trajectories include:

Discovery of Novel Enzymes: Scientists continue to screen for new microorganisms from diverse environments to find more robust and efficient CESHs. mdpi.comnih.gov

Protein and Process Engineering: To overcome enzyme instability, significant efforts have been made in protein engineering and process optimization. nih.gov Techniques such as directed evolution have been used to create mutant enzymes with enhanced thermostability and catalytic activity. nih.govresearchgate.net Immobilization of whole cells containing CESH has also been shown to increase the stability and reusability of the biocatalyst. nih.govnih.gov Recently, surface display systems have been developed to overcome the low cell permeability that can be a drawback for whole-cell catalysts. nih.govnih.gov

The future of cis-epoxysuccinate research points towards the integration of these approaches. numberanalytics.com Deeper structural and mechanistic understanding will facilitate more precise protein engineering, leading to the development of highly robust CESH biocatalysts. nih.govnih.gov These advanced biocatalysts could be integrated into more complex, multi-enzyme cascade reactions, expanding the utility of cis-epoxysuccinate as a building block for other valuable chemicals. mdpi.com The continued development of biocatalysis is seen as a key to a more sustainable chemical industry, and the enzymatic conversion of cis-epoxysuccinate is a prime example of this potential. numberanalytics.comchemistryworld.com

Data Tables

Table 1: Properties of Selected cis-Epoxysuccinate Hydrolase (CESH) Enzymes

| Enzyme/Strain | Produces | Optimal pH | Optimal Temp. | Key Characteristics | References |

|---|---|---|---|---|---|

| Nocardia tartaricans | L-(+)-Tartaric Acid | 7.0-9.0 | 37°C | One of the first identified CESH[L] producers; basis for early industrial processes. | mdpi.com, nih.gov, researchgate.net |

| Bordetella sp. BK-52 | D-(−)-Tartaric Acid | 6.5 | 40°C | Exhibits greater thermal and pH stability compared to many CESH[L] enzymes. | nih.gov |

| Klebsiella sp. BK-58 | L-(+)-Tartaric Acid | Not specified | Not specified | A novel CESH[L] with good thermal and pH stability. | mdpi.com, uniprot.org |

| InaPbN-CESH[L] System (E. coli) | L-(+)-Tartaric Acid | Not specified | 25°C (expression) | High activity and good storage stability at 4°C; developed using surface display. | nih.gov, nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

63767-33-9 |

|---|---|

Molecular Formula |

C4H2K2O5 |

Molecular Weight |

208.25 g/mol |

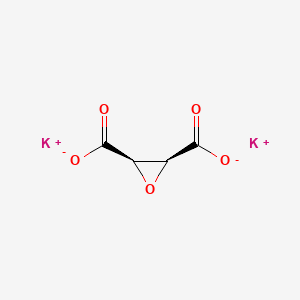

IUPAC Name |

dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate |

InChI |

InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |

InChI Key |

IONWUDUSGKXPMQ-BZMHZNRSSA-L |

Isomeric SMILES |

[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Derivations of Cis Epoxysuccinic Acid and Its Salts

Chemical Synthesis of cis-Epoxysuccinic Acid and its Salts from Maleic Acid or Maleic Anhydride (B1165640)

The primary route for synthesizing cis-epoxysuccinic acid and its salts involves the direct epoxidation of maleates, which are derived from maleic acid or maleic anhydride. google.com The process typically begins by reacting maleic anhydride or maleic acid with an equimolar amount of a base to produce the corresponding acid salt of maleic acid in the reaction system. google.comatlantis-press.com This maleate (B1232345) salt is then epoxidized. google.com

The epoxidation of the maleate double bond is effectively achieved using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of specific metal catalysts. google.comatlantis-press.com Compounds of tungsten and molybdenum, such as sodium tungstate (B81510) (Na₂WO₄) and sodium molybdate (B1676688) (Na₂MoO₄), are widely used as water-soluble epoxidation catalysts. google.comcore.ac.ukmdpi.com Studies have shown that tungstate-catalyzed epoxidation of maleic acid to cis-epoxysuccinic acid is generally faster than when using a molybdate catalyst. core.ac.uk A composite catalyst system, combining both sodium tungstate and sodium molybdate, has also been investigated to optimize yield. atlantis-press.com

The reaction kinetics have been studied in detail. The process is typically first-order with respect to both the maleic acid and the catalyst concentration, but zero-order with respect to the hydrogen peroxide concentration. core.ac.ukosti.gov This suggests that the catalyst (tungstate or molybdate) reacts rapidly with hydrogen peroxide to form a peroxyacid anion, which is the actual epoxidizing agent that attacks the double bond. core.ac.uknih.gov The reaction does not proceed in the absence of the catalyst. core.ac.uk

The efficiency of the synthesis and the purity of the resulting cis-epoxysuccinate are highly dependent on the reaction conditions. Key parameters include pH, temperature, reaction time, and catalyst dosage. researchgate.net The primary by-product of concern is DL-tartaric acid, which forms via the hydrolysis of the desired epoxide ring. google.com

The pH of the reaction solution is a critical factor. researchgate.net Hydrolysis of the epoxide to tartaric acid is more significant at pH levels below 5. Therefore, maintaining the pH between 4 and 5.5 is often recommended to suppress this side reaction. acs.org Temperature also plays a crucial role; one study identified an optimal reaction temperature of 65°C. researchgate.net The duration of the reaction is another key variable, with an optimal time of 3 hours being reported under specific conditions. researchgate.net Research indicates that the order of importance for these factors on the final yield is: reaction time > reaction temperature > pH of reaction solution > catalyst dosage. researchgate.net

Under optimized conditions, a very high conversion of maleic acid to cis-epoxysuccinic acid, exceeding 99.5%, can be achieved. google.com One set of optimal conditions for the synthesis of sodium hydrogen cis-epoxysuccinate yielded a product of 97.8%. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Precursor | Maleic Acid (11.610 g) |

| Oxidant | H₂O₂ (30% vol fraction, 15 mL) |

| Catalyst | Sodium Tungstate Dihydrate |

| Catalyst Dosage | 0.495 g |

| pH | 3.5 |

| Temperature | 65°C |

| Reaction Time | 3 h |

| Resulting Yield | 97.8% |

The choice of solvent and the stoichiometry of the reagents are instrumental in maximizing both the yield and purity of the final product. A key innovation in this synthesis is the use of a mixed-solvent system. Carrying out the epoxidation in an aqueous solution that contains 30% to 90% by volume of a water-soluble alcohol significantly suppresses the formation of the DL-tartrate by-product. google.com This leads to a highly pure cis-epoxysuccinic acid salt in a high yield. google.com

The molar ratio of the reactants is also critical. The process typically starts with maleic anhydride or maleic acid, which is reacted with an equimolar amount of a base, such as sodium hydroxide, to form the acid salt of maleic acid. google.comatlantis-press.com This ensures that the epoxidation primarily yields the desired acid salt of cis-epoxysuccinic acid. google.com

Advanced Purification and Isolation Techniques for Synthesized cis-Epoxysuccinate Salts

Following the synthesis, the reaction mixture contains the desired cis-epoxysuccinate salt, unreacted reagents, the catalyst, and by-products. Advanced purification techniques are necessary to isolate the product at high purity.

A highly effective method for purifying the product solution is the use of anion exchange chromatography. google.com Specifically, contacting the aqueous reaction solution with a strongly basic Type II anion exchange resin allows for the selective removal of the tungstate or molybdate catalyst. google.comgbiosciences.com This technique is efficient, allowing for the economic and systematic preparation of high-purity cis-epoxysuccinic acid and its salts. google.com

An important advantage of this method is that the catalyst can be recovered from the resin by eluting it with a suitable solution, such as sulfuric acid. google.com The recovered catalyst can then be recycled and reused in subsequent epoxidation reactions, with studies showing that the conversion rate remains high (over 99.5%) even with the recycled catalyst. google.com

| Step | Description | Result |

|---|---|---|

| 1. Reaction | Epoxidation of maleate with H₂O₂ and tungstate catalyst. | Conversion > 99.5% |

| 2. Purification | Passing the reaction solution through a strongly basic Type II anion exchange resin. | Effluent is free of the tungstate catalyst. |

| 3. Catalyst Recovery | Eluting the resin with 1N sulfuric acid. | Tungstate catalyst is recovered. |

| 4. Catalyst Reuse | Using the recovered catalyst in a second epoxidation reaction. | Conversion > 99.5% |

After the removal of the catalyst via ion exchange, the final step is the isolation of the high-purity cis-epoxysuccinate salt from the purified aqueous solution. Crystallization is a common method employed for this purpose. The disodium (B8443419) salt of cis-epoxysuccinic acid has been successfully isolated by precipitating it from the reaction mixture through the addition of acetone. acs.org This technique relies on the principle that the salt is soluble in water but has low solubility in a water-miscible organic solvent like acetone, forcing it to crystallize out of the solution. This yields the final product in a solid, purified form. acs.org

Enzymatic Transformations and Biochemical Mechanisms Involving Cis Epoxysuccinate

Detailed Catalytic Mechanisms of CESHs

Stereochemical Control and Regioselectivity within CESH Active Sites

The exceptional ability of cis-epoxysuccinate hydrolases (CESHs) to produce enantiomerically pure L(+)- or D(–)-tartaric acid from the achiral and mirror-symmetric substrate, cis-epoxysuccinate, stems from the precise stereochemical control exerted by their active sites. nih.govdoaj.org These enzymes anchor the small, hydrophilic substrate in a highly specific orientation. nih.gov This precise positioning exposes a specific carbon atom of the epoxide ring to a nucleophilic attack, dictating the stereochemical outcome of the hydrolysis. nih.govnih.gov

The catalytic mechanism involves a two-step process. nih.gov First, a nucleophilic residue within the active site, typically an aspartate, attacks one of the two prochiral carbon atoms of the epoxide ring. This attack occurs in a stereo-specific manner, leading to the formation of a covalent enzyme-substrate ester intermediate. nih.govnih.gov Simultaneously, a proton is donated to the oxirane oxygen, facilitating the opening of the epoxide ring. nih.gov In the CESH that produces L(+)-tartaric acid (CESH[L]), the nucleophilic attack is directed at the C2 atom of cis-epoxysuccinate. nih.gov The second step involves the hydrolysis of the ester intermediate by an activated water molecule, which releases the final tartaric acid product and regenerates the free enzyme. nih.gov This mechanism ensures near-perfect enantiomeric excess (ee) in the tartaric acid product, often approaching 100%. doaj.orgmdpi.com

The regioselectivity of the reaction is thus intrinsically linked to the stereochemical control. The enzyme's active site architecture predetermines which of the two electrophilic carbon atoms of the oxirane ring will be attacked. This is achieved through a network of interactions between the substrate's carboxyl groups and polar residues in the binding pocket, which orients the substrate for a backside nucleophilic attack, consistent with an SN2-type mechanism. nih.gov

Structural Biology of cis-Epoxysuccinate Hydrolases

The detailed understanding of CESH function has been significantly advanced by the determination of their three-dimensional structures.

High-resolution X-ray crystal structures have been determined for several CESHs, providing atomic-level insights into their architecture and catalytic mechanism. nih.govrsc.orgrcsb.org For instance, the crystal structures of two CESH[L] enzymes, RhCESH[L] from Rhodococcus opacus and KlCESH[L] from Klebsiella sp., have been solved at resolutions of 1.94 Å and 2.02 Å, respectively. nih.gov Structures have been captured in various states, including the ligand-free (apo) form, in complex with the product L(+)-tartaric acid (L-TA), and with a catalytic intermediate. nih.govrcsb.org

The substrate-binding pocket of CESHs is characteristically polar, which is well-suited to accommodate the hydrophilic cis-epoxysuccinate substrate. nih.gov Structural analyses combined with site-directed mutagenesis studies have identified several key residues crucial for substrate recognition, binding, and catalysis. nih.govlih.lu

In CESH[L]s like RhCESH[L], a catalytic triad (B1167595) composed of Aspartate (D18), Histidine (H190), and Glutamate (E212) has been identified. nih.gov The corresponding triad in KlCESH[L] consists of D48, H221, and E243. nih.gov The initial nucleophilic attack is performed by the aspartate residue (D18 in RhCESH[L]). nih.gov Another critical residue, an Arginine (R55 in Nocardia tartaricans CESH), is proposed to act as a proton donor to the epoxide oxygen, facilitating ring-opening. nih.govnih.gov

Mutagenesis studies have confirmed the functional importance of these and other residues. For example, in CESH from Nocardia tartaricans, mutating residues such as D18, R55, H190, and D193 to Alanine resulted in a complete loss of enzymatic activity, underscoring their essential roles in the catalytic mechanism. nih.govlih.lu

Below is a table summarizing key residues and their proposed functions in the CESH from Nocardia tartaricans, based on mutagenesis data.

| Residue | Mutant | Result | Proposed Function |

| Asp18 | D18A, D18E | Complete loss of activity | Catalytic Nucleophile |

| Gln20 | Q20E | Complete loss of activity | Substrate binding/positioning |

| Thr22 | T22A | Complete loss of activity | Substrate binding/positioning |

| Arg55 | R55E | Complete loss of activity | Proton donor to epoxide oxygen |

| Tyr58 | Y58F | Partial activity retained | Substrate binding |

| Thr133 | T133A | Partial activity retained | Substrate binding/positioning |

| Asn134 | N134D | Complete loss of activity | Substrate binding/positioning |

| Lys164 | K164A | Complete loss of activity | Substrate binding/positioning |

| Ser189 | S189A | Partial activity retained | Part of the catalytic machinery |

| His190 | H190A, H190N, H190Q | Complete loss of activity | Part of the catalytic triad (activates water) |

| Tyr192 | Y192D | Partial activity retained | Substrate binding |

| Asp193 | D193A, D193E | Complete loss of activity | Part of the catalytic machinery |

This table is based on data from site-directed mutagenesis studies on CESH from Nocardia tartaricans. nih.govlih.lu

Structural and biochemical evidence indicates that CESH enzymes function as homodimers. nih.gov Gel filtration experiments and analysis of the asymmetric unit in crystal structures of RhCESH[L] and KlCESH[L] have both confirmed a dimeric quaternary structure. nih.gov

The dimer interface is formed by a combination of hydrophobic and hydrophilic interactions. nih.gov In RhCESH[L], the key residues participating in hydrophilic interactions at the dimer interface include R124, R145, Q150, and D152. nih.gov The hydrophobic interactions are mediated by residues such as L128, F137, V141, L159, and L176. nih.gov While the precise functional implication of this dimerization is still under investigation, it is a conserved feature and likely important for the stability and catalytic integrity of the enzyme. In some crystal structures, an intermolecular disulfide bond was observed between C94 residues of adjacent monomers, but this was determined to be a result of crystal packing rather than a feature of the functional dimer in solution. nih.gov

The catalytic cycle of CESHs inherently involves conformational changes, although these may be subtle. The binding of the substrate cis-epoxysuccinate into the active site pocket likely induces small conformational adjustments in the surrounding residues to secure the substrate in the optimal position for catalysis. nih.gov

The process involves the initial binding of the substrate, followed by the nucleophilic attack and formation of the covalent ester intermediate. This is a significant conformational state change. The subsequent binding of a water molecule, its activation by the histidine-glutamate diad, and its attack on the ester carbonyl to release the product also represent distinct steps in the catalytic cycle. nih.gov While large-scale domain movements have not been extensively described, the flexibility of loops surrounding the active site is a common feature in enzymes that allows for substrate entry and product release, and similar dynamics are expected in CESHs.

Enzyme Kinetics and Biocatalytic Performance of CESHs

CESHs are efficient biocatalysts that have been successfully applied in industry for the large-scale synthesis of enantiopure tartaric acids. researchgate.netresearchgate.net The kinetic properties of these enzymes have been characterized to understand their catalytic efficiency and substrate affinity.

For the CESH from Nocardia tartaricans, which produces L(+)-tartaric acid, Michaelis-Menten kinetics were determined using sodium cis-epoxysuccinate as the substrate. researchgate.net The enzyme exhibited a Michaelis constant (Kₘ) of 35.71 mM and a maximum reaction velocity (Vₘₐₓ) of 2.65 mM min⁻¹. researchgate.net The relatively high Kₘ value suggests a moderate affinity for the substrate, which can be advantageous in industrial settings where high substrate concentrations are often used.

The biocatalytic performance of CESHs is also influenced by reaction conditions. The purified CESH from Nocardia tartaricans shows optimal activity at 37 °C and a pH range of 7-9. researchgate.net However, the stability of CESHs, particularly CESH[L], can be a limiting factor for industrial applications, as they are often intracellular enzymes with low stability once purified. nih.govnih.gov This has led to the development of whole-cell biocatalyst systems and enzyme immobilization techniques to improve operational stability and reusability. nih.gov

The table below summarizes the kinetic parameters for the CESH from Nocardia tartaricans.

| Kinetic Parameter | Value | Substrate |

| Kₘ | 35.71 mM | Sodium cis-epoxysuccinate |

| Vₘₐₓ | 2.65 mM min⁻¹ | Sodium cis-epoxysuccinate |

Data for cis-epoxysuccinate hydrolase from Nocardia tartaricans. researchgate.net

Determination of Kinetic Parameters (e.g., Michaelis-Menten Constant, Turnover Number)

Kinetic parameters for CESH have been determined for enzymes from various sources and for engineered variants. For instance, the wild-type CESH from Klebsiella sp. BK-58 exhibited a specific activity of 355 U/mg and a catalytic efficiency (kcat/Km) of 5.3 ± 0.1 mM⁻¹s⁻¹. nih.gov Engineering efforts have led to mutants with significantly altered kinetics. A single point mutation, F10Q, in the CESH from Klebsiella sp. BK-58 resulted in a mutant with a specific activity of 812 U/mg and an improved kcat/Km of 9.8 ± 0.1 mM⁻¹s⁻¹, representing a 230% increase in activity compared to the wild-type. nih.gov Another study focusing on a fusion protein, CBM30-CESH, demonstrated altered kinetic parameters upon immobilization, leading to a twofold increase in catalytic efficiency compared to the native CESH. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Engineered CESH

| Enzyme Variant | Specific Activity (U/mg) | kcat/Km (mM⁻¹s⁻¹) | Source Organism | Reference |

|---|---|---|---|---|

| Wild-Type CESH | 355 | 5.3 ± 0.1 | Klebsiella sp. BK-58 | nih.gov |

| F10Q Mutant | 812 | 9.8 ± 0.1 | Klebsiella sp. BK-58 | nih.gov |

| Immobilized CBM30-CESH | - | ~2x Native CESH | Nocardia tartaricans | nih.gov |

Impact of pH and Temperature on CESH Activity and Stability

The catalytic activity and stability of enzymes are profoundly influenced by environmental factors such as pH and temperature. researchgate.netnih.govresearchgate.netnih.gov Each enzyme has an optimal pH and temperature range for maximal activity, outside of which its performance declines, often due to denaturation. nih.gov

For CESH, these parameters vary depending on the microbial source and whether the enzyme has been modified. CESH[D] from Bordetella sp. BK-52 shows high stability and activity across a broad temperature range (37–45 °C) and pH range (4.6–9.0), with optimal conditions at 40 °C and pH 6.5. mdpi.com In contrast, some CESH[L] enzymes are less stable. mdpi.com However, a novel CESH[L] from Klebsiella sp. is stable up to 50 °C and within a pH range of 5 to 11. mdpi.com Another from Labrys sp. BK-8 exhibits maximum activity at 50 °C and a pH of 8.5. mdpi.com

A surface-displayed CESH[L] in Escherichia coli showed the highest activity at pH 8.0-8.5 and retained stability at pH 8.0 when stored at 4°C for 7 days. nih.gov The optimal expression temperature for this system was found to be 25°C. nih.gov Engineering efforts have also successfully expanded the effective pH range of a CESH mutant to 5.0–10.0, compared to the wild-type's range of 8.0–9.0. mdpi.commdpi.com

Table 2: Optimal pH and Temperature for CESH from Various Sources

| Enzyme | Optimal pH | Optimal Temperature (°C) | Stability Characteristics | Source Organism | Reference |

|---|---|---|---|---|---|

| CESH[D] | 6.5 | 40 | Stable at pH 4.6-9.0 and 37-45°C | Bordetella sp. BK-52 | mdpi.com |

| CESH[L] | - | - | Stable up to 50°C and pH 5-11 | Klebsiella sp. | mdpi.com |

| CESH[L] | 8.5 | 50 | Stable over a broad range | Labrys sp. BK-8 | mdpi.com |

| InaPbN-CESH[L] | 8.0-8.5 | 25 (expression) | Stable at pH 8.0 and 4°C | E. coli (surface display) | nih.gov |

| Engineered CESH Mutant (5X-1) | 5.0-10.0 | 55 | Increased thermostability | - | mdpi.commdpi.com |

Enzyme Engineering and Rational Design of CESHs for Enhanced Performance

The industrial application of enzymes often requires properties such as high stability, efficiency, and reusability, which may not be optimal in their native forms. researchgate.net Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, offers powerful tools to tailor enzymes for specific industrial needs. mdpi.com

Directed Evolution Strategies for Improved Thermostability and Catalytic Efficiency

Directed evolution mimics natural selection in the laboratory to evolve proteins with desired properties. caltech.edunih.govresearchgate.net This process involves generating a library of gene variants through random mutagenesis (e.g., error-prone PCR), followed by high-throughput screening to identify mutants with improved characteristics. nih.govresearchgate.net

This strategy has been successfully applied to CESH. In one study, a mutant CESH, 1X-1 (Q122R), was obtained through directed evolution, showing an increased half-life at 50°C from 8.5 minutes to 31.6 minutes. researchgate.net A combination of directed evolution and semi-rational design led to a CESH mutant with its half-life at 50°C increased from 8.5 minutes to an impressive 293.2 minutes, and its effective temperature for 15-minute activity (T¹⁵₅₀) increased from 44°C to 64.8°C. mdpi.com Another project used random mutation by error-prone PCR to screen 6000 mutations of CESH from Klebsiella sp. BK-58, identifying a mutant (F10D) and subsequently, through saturation mutagenesis, the F10Q mutant with 230% higher activity. nih.gov

Site-Directed Mutagenesis to Elucidate Structure-Function Relationships

Site-directed mutagenesis involves making specific, targeted changes to the DNA sequence of a gene to alter the corresponding amino acid sequence of the protein. This technique is invaluable for investigating the roles of specific amino acid residues in an enzyme's structure and function. nih.govnih.govlih.lu

Studies on CESH from Nocardia tartaricans have used site-directed mutagenesis to identify key residues in the active site. nih.govlih.lu Mutants such as D18A, D18E, Q20E, T22A, R55E, N134D, K164A, H190A, H190N, H190Q, D193A, and D193E resulted in a complete loss of enzyme activity, indicating their critical role in catalysis. nih.govlih.lu Conversely, mutants Y58F, T133A, S189A, and Y192D retained partial activity, providing insights into residues that modulate but are not essential for function. nih.govlih.lu Similarly, for a trans-epoxysuccinate hydrolase, site-directed mutagenesis identified H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272 as important catalytic residues. researchgate.net These studies are crucial for understanding the catalytic mechanism and for the rational design of improved enzymes. researchgate.netnih.govlih.lunih.gov

Fusion Protein Approaches for Enhanced Stability and Immobilization

Creating fusion proteins, where the enzyme of interest is genetically linked to another protein or module, is a strategy to improve stability, facilitate purification, and enable immobilization. nih.gov

To enhance the stability of CESH, five different carbohydrate-binding modules (CBMs) were fused to the enzyme. nih.gov The resulting chimeric enzymes were then immobilized on cellulose. This approach not only increased the pH and temperature adaptability of CESH but also significantly improved its stability. The immobilized CBM30-CESH, in particular, exhibited a half-life at 30°C that was more than five times longer than that of the free native CESH. nih.gov This demonstrates that fusing CESH with partners like CBMs is an effective strategy for creating more robust biocatalysts. nih.gov

Microbial Sources and Cultivation Conditions for CESH Production

CESH is produced by a variety of microorganisms, and the efficient production of the enzyme is critical for its industrial use. nih.gov The choice of microbial source and the optimization of cultivation conditions are key factors in maximizing enzyme yield. researchgate.netajol.inforesearchgate.net

CESH-producing bacteria are diverse, with more than twenty species identified across more than ten genera. nih.gov These include species from Nocardia, Pseudomonas, Agrobacterium, Rhizobium, Achromobacter, Alcaligenes, and Bordetella. nih.gov For example, Nocardia tartaricans is a well-known producer of CESH[L], which yields L(+)-tartaric acid. nih.govnih.gov Strains of Achromobacter and Alcaligenes have been identified that produce CESH[D], leading to the formation of D(-)-tartaric acid. nih.gov

The production of recombinant CESH in hosts like Escherichia coli allows for high-level expression. ajol.infonih.gov Optimization of the culture medium and fermentation conditions is crucial for maximizing yield. Response surface methodology (RSM) has been employed to optimize medium components. For one recombinant E. coli strain, the optimal medium was predicted to contain 17.1 g/l Na₂HPO₄·12H₂O, 2.0 g/l KH₂PO₄, 0.5 g/l NaCl, 1.0 g/l NH₄Cl, 0.0111 g/l CaCl₂, 0.5 g/l MgSO₄·7H₂O, 17.18 ml/l corn steep liquor, and 9.74 g/l lactose (B1674315), which resulted in a 1.7-fold increase in enzyme activity. ajol.info

In another study, optimization of cultivation conditions for a CESH-producing strain identified yeast extract, cis-epoxysuccinic acid, and KH₂PO₄ as significant factors. researchgate.net The optimized concentrations of 7.8 g/l yeast extract, 9.8 g/l cis-epoxysuccinic acid, and 1.12 g/l KH₂PO₄ led to an increase in enzyme production from 5.6 U/ml to 9.27 U/ml. researchgate.net Fed-batch fermentation of a recombinant E. coli in a 2000 L fermentor achieved a wet cell concentration of 62.45 g/L and a specific activity of 380.17 U/mg, demonstrating the scalability of CESH production for industrial purposes. nih.gov

Advanced Analytical and Spectroscopic Characterization in Cis Epoxysuccinate Research

High-Performance Liquid Chromatography (HPLC) for Substrate and Product Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring the enzymatic hydrolysis of cis-epoxysuccinate. It is routinely used to quantify the concentration of both the substrate, cis-epoxysuccinate, and the product, tartaric acid, over the course of the reaction. The validity of this analytical method has been corroborated by other techniques like isotachophoresis.

Researchers rely on HPLC to determine the activity of cis-epoxysuccinate hydrolase (CESH), the enzyme responsible for the conversion. One unit of enzyme activity is typically defined as the amount of enzyme that can generate 1 µmol of product per hour under specified conditions, a measurement precisely tracked by HPLC analysis. chemicalbook.com The method's ability to separate and quantify components in a mixture makes it ideal for assessing reaction yield and efficiency. For instance, it has been used to confirm yields of up to 94% for the conversion of disodium (B8443419) cis-epoxysuccinate to disodium tartrate. chemicalbook.com

A typical HPLC method for analyzing such enzymatic reactions involves a reversed-phase column and an aqueous-organic mobile phase.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol / Phosphate Buffer (pH 3.36) |

| Ratio (v/v) | 68% / 32% |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 243 nm |

| Injection Volume | 10 µL |

| Oven Temperature | 30 °C |

Note: This table represents typical parameters and is adapted from methodologies used for analyzing related organic acids and enzymatic assays. nih.gov

Mass Spectrometry for Purity Assessment and Structural Confirmation of cis-Epoxysuccinate

Mass spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of cis-epoxysuccinate and its derivatives. By providing a precise mass-to-charge ratio (m/z), MS validates the molecular weight of the compound. For cis-epoxysuccinic acid, the computed molecular weight is 132.07 g/mol , with a monoisotopic mass of 132.00587322 Da. nih.gov

In research involving related epoxy fatty acids, gas chromatography-mass spectrometry (GC-MS) has been employed for both identification and quantification. nih.gov This approach involves derivatizing the analyte to make it volatile for GC separation, followed by MS analysis for structural elucidation based on fragmentation patterns. For quantitative studies, a deuterated internal standard can be used to enhance accuracy. nih.gov This methodology is directly applicable to the analysis of cis-epoxysuccinate to ensure its purity and confirm its structure, free from contaminants or isomers. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (ToF) analyzer are also used for real-time monitoring of reaction products in enzymatic systems.

Interactive Data Table: Mass Spectrometric Data for cis-Epoxysuccinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄O₅ | nih.gov |

| Molecular Weight | 132.07 g/mol | nih.gov |

| Exact Mass | 132.00587322 Da | nih.gov |

| Common Adduct (ESI-) | [M-H]⁻ | N/A |

| m/z of [M-H]⁻ | 131.00 | N/A |

Note: The m/z value is calculated from the exact mass.

X-ray Diffraction for Crystallographic Structure Determination of CESHs and their Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials, including the cis-epoxysuccinate hydrolase (CESH) enzyme and its complexes with substrates or products. This technique has provided profound insights into the stereo-catalytic mechanism of CESH.

Crystal structures of CESH from various organisms have been solved, revealing the specific amino acid residues involved in substrate binding and catalysis. For example, the crystal structure of CESH from Bradyrhizobium mercantei was determined at a resolution of 1.72 Å. rcsb.org Such high-resolution structures show the unique active site architecture, including the catalytic triad (B1167595) (e.g., Asp-His-Glu) and the specific binding mode for the mirror-symmetric cis-epoxysuccinate substrate. chemicalbook.com By solving structures of the enzyme in different states—ligand-free, product-complexed, and with catalytic intermediates—researchers can map out the entire catalytic cycle. chemicalbook.com

Interactive Data Table: Crystallographic Data for a cis-Epoxysuccinate Hydrolase

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 8WMT | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.72 Å | rcsb.org |

| R-Value Work | 0.172 | rcsb.org |

| R-Value Free | 0.196 | rcsb.org |

| Space Group | P 1 21 1 | nih.gov |

Note: Space group is for L-Tartaric acid, the product, as an example of small molecule crystallography. nih.gov

Flow Calorimetry for Real-time Monitoring of Enzymatic Activity

Flow calorimetry, often utilizing an "enzyme thermistor," is a powerful technique for the real-time monitoring of enzymatic activity. It measures the heat produced or consumed during a chemical reaction. The conversion of cis-epoxysuccinate to L-tartrate by CESH is an excellent model for flow microcalorimetry because it is a highly selective, single-step biotransformation that proceeds with high yield and without the formation of side products. fishersci.ca

This method offers significant advantages, including rapidity and simplicity, allowing for the direct measurement of the catalytic properties of immobilized enzymes or cells. chemicalbook.comfishersci.ca The activity of immobilized Nocardia tartaricans cells containing CESH has been successfully determined using flow calorimetry, with results showing excellent correlation to data obtained from HPLC. chemicalbook.comnih.gov The heat generated is directly proportional to the reaction rate, providing a continuous readout of the enzyme's activity under various conditions.

Interactive Data Table: Comparison of Analytical Methods for CESH Activity

| Method | Principle | Key Advantage | Corroborated By |

|---|---|---|---|

| Flow Calorimetry | Measures heat of reaction | Real-time, rapid, simple | HPLC, Isotachophoresis chemicalbook.com |

| HPLC | Quantifies substrate/product | High accuracy and precision | Flow Calorimetry nih.gov |

| Isotachophoresis | Ionic mobility separation | High resolution | HPLC, Flow Calorimetry fishersci.ca |

Optical Rotation Measurements for Enantiomeric Purity Determination

The enzymatic hydrolysis of the achiral cis-epoxysuccinate substrate produces chiral tartaric acid. CESH enzymes are highly stereospecific, yielding either L-(+)-tartaric acid or D-(−)-tartaric acid with exceptional enantiomeric purity, often approaching 100% enantiomeric excess. uni-muenchen.de Optical rotation is the key technique used to confirm this high level of stereoselectivity.

A polarimeter is used to measure the angle by which a substance rotates the plane of polarized light. The specific rotation is a characteristic property of a chiral compound. A method for accurately measuring the optical rotation of L-tartaric acid involves preparing a solution of a specific concentration (e.g., 10g in 100ml of distilled water), calibrating the polarimeter with a blank, and then measuring the sample. google.com The high enantiomeric purity of the tartaric acid produced is a critical indicator of the CESH enzyme's effectiveness as a biocatalyst. uni-muenchen.de

Interactive Data Table: Specific Rotation of Tartaric Acid Enantiomers

| Compound | CAS Number | Specific Rotation [α] | Conditions |

|---|---|---|---|

| L-(+)-Tartaric acid | 87-69-4 | +12.0° to +13.5° | c=20 in water, at 20-25°C nih.govtecnosintesi.com |

| D-(−)-Tartaric acid | 147-71-7 | -12.0° to -13.0° | c=20 in water, at 20-25°C |

Note: The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed structure and stereochemistry of molecules. For the products of cis-epoxysuccinate hydrolysis, ¹H and ¹³C NMR are crucial for confirming the stereochemical outcome of the reaction.

While the starting material, cis-epoxysuccinate, is a meso compound and thus achiral, the resulting tartaric acid has two stereocenters. researchgate.net NMR can distinguish between the different stereoisomers (L, D, and meso-tartaric acid), especially when using chiral auxiliary agents that can induce chemical shift differences between enantiomers. researchgate.net The ¹H NMR spectrum of L-(+)-tartaric acid in D₂O, for example, shows a characteristic signal for the two equivalent C-H protons. chemicalbook.com Comparing the NMR spectra of a reaction product to those of authentic standards of L- and D-tartaric acid provides definitive proof of the stereochemical configuration. Advanced 2D NMR techniques like COSY and HSQC can further confirm assignments and provide detailed structural information. uni-muenchen.de

Interactive Data Table: Representative NMR Chemical Shifts for Tartaric Acid

| Nucleus | Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| ¹H | D-(-)-Tartaric Acid | D₂O | 4.74 (s, 2H) chemicalbook.com |

| ¹H | L-(+)-Tartaric Acid | D₂O | 4.36 (s, 2H) |

| ¹³C | L-(+)-Tartaric Acid | H₂O/D₂O | 74.5 (CH-OH), 177.0 (COOH) |

Note: Chemical shifts can vary slightly based on solvent, concentration, and pH. Data for L-(+)-tartaric acid is representative.

Computational and Theoretical Studies on Cis Epoxysuccinate and Its Enzymatic Reactions

Molecular Docking Simulations for Substrate-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as cis-epoxysuccinate) when bound to a second molecule (a receptor, such as the CESH enzyme) to form a stable complex. nih.gov This method is instrumental in understanding how a substrate fits into an enzyme's active site and which interactions are critical for binding.

In the study of cis-epoxysuccinate hydrolase, molecular docking simulations have been a key step in identifying the specific amino acid residues that form the active site and interact with the substrate. For instance, in an analysis of CESH from Nocardia tartaricans, docking simulations were used in conjunction with sequence alignments to pinpoint a set of potential residues involved in catalysis. lih.lu The insights gained from these simulations guided further experimental work, such as site-directed mutagenesis, to confirm the functional roles of these residues. lih.lu The results of such studies are crucial for understanding the enzyme's specificity and mechanism. The process typically involves preparing the 3D structures of both the enzyme and the ligand and then using a scoring function to evaluate the binding affinity of various docking poses. nih.govrsc.org

| Step | Description | Purpose |

|---|---|---|

| Receptor Preparation | A 3D model of the CESH enzyme is obtained, often through homology modeling or crystallography. Hydrogen atoms are added and charges are assigned. | To create a realistic model of the enzyme's active site pocket. nih.gov |

| Ligand Preparation | A 3D structure of cis-epoxysuccinate is generated and its geometry is optimized. | To prepare the substrate molecule for docking. nih.gov |

| Docking Simulation | The ligand is placed in various positions and orientations within the active site, and the binding energy for each pose is calculated using a scoring function. | To identify the most stable and likely binding mode of the substrate. rsc.org |

| Analysis | The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and electrostatic interactions, between cis-epoxysuccinate and specific amino acid residues. | To generate hypotheses about which residues are essential for substrate binding and catalysis. lih.lu |

Homology Modeling for Prediction of CESH Three-Dimensional Structures

When the crystal structure of a protein has not been experimentally determined, homology modeling can be used to generate a reliable three-dimensional model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The sequence of the target protein (e.g., CESH) is aligned with the sequence of a related protein whose structure is known (the template), and a model is built based on this alignment.

Homology modeling has been successfully applied to predict the structures of different types of cis-epoxysuccinate hydrolases, revealing significant differences between them. nih.gov For example, studies have shown that CESH enzymes that produce L-(+)-tartaric acid (CESH[L]) and those that produce D-(−)-tartaric acid (CESH[D]) have distinct structural folds, which points to different catalytic mechanisms despite their similar functions. nih.gov

Models for CESH[L] typically show a classic α/β-hydrolase fold, a common structural domain in many hydrolytic enzymes. nih.gov In contrast, models for CESH[D] from organisms like Bordetella sp. BK-52 reveal a unique TIM barrel fold, composed of eight α-helices and eight parallel β-strands. nih.gov This structural information is foundational for understanding how each enzyme achieves its specific stereochemical outcome.

| Enzyme Type | Source Organism (Example) | Predicted Structural Fold | Key Structural Features | Reference |

|---|---|---|---|---|

| CESH[L] | Nocardia tartaricans | α/β-hydrolase fold | Consists of a core domain and a cap domain. | lih.lunih.gov |

| CESH[D] | Bordetella sp. BK-52 | (β/α)₈ TIM barrel fold | A barrel of 8 β-strands surrounded by 8 α-helices; found to be a Zn²⁺-dependent enzyme. | nih.gov |

Quantum Chemical Calculations to Probe Reaction Mechanisms and Transition States

Quantum chemical (QC) calculations, particularly methods like Density Functional Theory (DFT), allow researchers to study the electronic structure of molecules and model the process of bond-making and bond-breaking that occurs during a chemical reaction. nih.govnih.gov These methods are used to calculate the energy of reactants, products, and, most importantly, the high-energy transition states that connect them. e3s-conferences.org By mapping the energy along a reaction coordinate, QC methods can elucidate the detailed step-by-step mechanism of an enzymatic reaction. rsc.org

For epoxide hydrolases, a key mechanistic question is how the strained epoxide ring is opened. Computational studies on related enzymes, such as soluble epoxide hydrolase and cysteine proteases inhibited by epoxyketones, have provided a framework for understanding this process. acs.orgrsc.org These studies often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reactive part of the system (the substrate and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein environment is treated with more computationally efficient molecular mechanics. rsc.org

These calculations can determine the activation energy barriers for different potential pathways, revealing the most likely reaction mechanism. rsc.org For instance, they can be used to explore whether the nucleophilic attack on the epoxide carbon and the protonation of the epoxide oxygen are concerted or stepwise processes. rsc.org In the case of CESH, such calculations would help clarify the roles of acidic and nucleophilic residues in the active site and explain the stereospecificity of the hydrolysis reaction.

Molecular Dynamics Simulations to Investigate Enzyme Conformational Dynamics

While docking and homology modeling provide static pictures of the enzyme, proteins are inherently flexible molecules that undergo a range of conformational changes. Molecular Dynamics (MD) simulations provide a computational "microscope" to observe these motions over time. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can track the dynamic behavior of the enzyme and the enzyme-substrate complex in a simulated aqueous environment. mdpi.com

MD simulations are used to assess the stability of docked ligand poses, revealing whether the initial binding mode is maintained over time. nih.gov They also provide crucial insights into how the enzyme's structure fluctuates to accommodate the substrate, facilitate the chemical reaction, and release the product. researchgate.net For example, simulations on other hydrolase enzymes have revealed significant conformational transitions, such as the opening and closing of loops or the formation of new clefts near the active site, which are critical for their catalytic function. mdpi.comnih.gov These dynamic events can be essential for processes like substrate entry, transition state stabilization, and product egress. nih.gov Although specific MD simulation studies on CESH are not widely reported, the application of this technique to other hydrolases demonstrates its potential to reveal the dynamic aspects that govern CESH function. mdpi.comresearchgate.net

Biotechnological and Industrial Applications of Cis Epoxysuccinate Transformations Non Clinical

Industrial Production of Enantiopure Tartaric Acid (L(+)- and D(−)-forms)

The enzymatic hydrolysis of cis-epoxysuccinate is a cornerstone of the modern industrial production of L(+)- and D(−)-tartaric acid. mdpi.com This biotransformation is catalyzed by cis-epoxysuccinate hydrolases (CESHs), enzymes that exhibit remarkable enantioselectivity, hydrolyzing the epoxide ring to form the corresponding vicinal diols with near-perfect enantiomeric excess (ee > 99%). mdpi.comnih.gov This microbial method is considered more straightforward and economical than traditional chemical synthesis or extraction from natural sources, particularly for the rare D(−)-enantiomer. mdpi.com The industrial relevance of this process has driven extensive research into the development and optimization of microbial systems capable of high-yield tartaric acid production.

Whole-cell biocatalysis is a favored approach for industrial tartaric acid production due to the intracellular nature of CESHs and the often-low stability of the purified enzymes. nih.gov Using whole microbial cells circumvents costly and complex enzyme purification steps. Research has focused on identifying and optimizing various microbial strains that produce either CESH[L] for L(+)-tartaric acid or CESH[D] for D(−)-tartaric acid.

Key developments include the isolation and characterization of numerous bacterial strains. For L(+)-tartaric acid production, strains of Nocardia, Pseudomonas, Agrobacterium, Rhizobium, Corynebacterium, Rhodococcus, and Klebsiella have been identified. mdpi.com Notably, Nocardia tartaricans has been a workhorse in this field, with some strains achieving molar conversion rates of cis-epoxysuccinate as high as 96%. mdpi.com For D(−)-tartaric acid, which is less common in nature, species from the genera Achromobacter, Alcaligenes, and Bordetella have been isolated and utilized. mdpi.com

Optimization of these whole-cell systems involves fine-tuning various fermentation and bioconversion parameters to maximize enzyme expression and catalytic activity. This includes adjusting medium components, pH, temperature, and the concentration of inducers. For instance, the formation of CESH[L] in Nocardia sp. SW 13-57 is effectively induced by sodium cis-epoxysuccinate itself. mdpi.com In a study on Bordetella sp. strain 1-3, response surface methodology was used to optimize culture conditions, identifying yeast extract, cis-epoxysuccinic acid, and KH₂PO₄ as key factors influencing enzyme production. nih.govresearchgate.net The optimized conditions, including a yeast extract concentration of 7.8 g/L, cis-epoxysuccinic acid at 9.8 g/L, and KH₂PO₄ at 1.12 g/L, led to a significant enhancement in enzyme production. nih.govresearchgate.net Similarly, for a recombinant Escherichia coli expressing CESH, optimization of factors like lactose (B1674315) concentration and post-induction temperature resulted in a 4.6-fold increase in enzyme activity. doi.orgresearchgate.net

| Microorganism | Enzyme (Product) | Key Optimization Parameters and Findings | Reference |

|---|---|---|---|

| Nocardia sp. SW 13-57 | CESH[L] (L(+)-Tartaric Acid) | Molar conversion rate >90%; CESH[L] formation induced by sodium cis-epoxysuccinate. | mdpi.com |

| Corynebacterium JZ-1 | CESH[L] (L(+)-Tartaric Acid) | Achieved a molar conversion rate of cis-epoxysuccinate as high as 96%. | mdpi.com |

| Rhodococcus ruber M1 | CESH[L] (L(+)-Tartaric Acid) | First strain of Rhodococcus reported to produce CESH[L]. Optimal bioconversion pH of 8.0. | mdpi.comnih.gov |

| Klebsiella sp. BK-58 | CESH[L] (L(+)-Tartaric Acid) | Produces a novel CESH[L] with good thermal (stable up to 50 °C) and pH stability (pH 5-11). | mdpi.com |

| Bordetella sp. strain 1-3 | CESH[D] (D(−)-Tartaric Acid) | Optimal culture conditions for enzyme production: 7.8 g/L yeast extract, 9.8 g/L cis-epoxysuccinic acid, 1.12 g/L KH₂PO₄. | nih.govresearchgate.net |

| Recombinant E. coli | CESH[D] (D(−)-Tartaric Acid) | Optimization of culture medium using response surface methodology increased enzyme activity by 1.7-fold. | ajol.info |

Various carriers and methods have been explored for the immobilization of CESH-producing cells. These include entrapment in gels like κ-carrageenan, gelatin, and calcium pectate, as well as covalent attachment to supports. mdpi.comnih.gov The choice of carrier is often specific to the microorganism; for instance, gelatin is optimal for Nocardia tartaricans, while κ-carrageenan is preferred for Corynebacterium and recombinant E. coli. mdpi.comnih.gov

Immobilization has been shown to dramatically improve process stability. For example, E. coli cells expressing CESH[D] and immobilized in κ-carrageenan gel retained 93% of their initial activity after 10 repeated batches, whereas the free cells retained only 5%. nih.gov The immobilized cells also demonstrated enhanced thermal stability (up to 65 °C) and stability over a broad pH range (5-10). nih.gov In another study, a continuous process using dried Rhodococcus rhodochrous cells in a membrane recycle reactor was maintained for over 100 days by lowering the temperature from 37°C to 14°C, which significantly increased the enzyme's half-life. nih.gov More recently, immobilized cells with an overexpressed robust CESH maintained 69% of their initial activity after six batches, achieving a high productivity of 200 g/L/h. nih.gov

| Biocatalyst | Immobilization Method/Carrier | Key Improvement in Stability and Reusability | Reference |

|---|---|---|---|

| Recombinant E. coli (CESH[D]) | Entrapment in κ-carrageenan gel | Retained 93% of initial activity after 10 cycles (vs. 5% for free cells). Enhanced thermal (up to 65°C) and pH (5-10) stability. | nih.gov |

| Nocardia tartaricans | Entrapment in hardened calcium pectate gel beads | Positive effect on activity, storage stability, and bioconversion time. Achieved 94% yield in 5.5 hours. | nih.gov |

| Dried Rhodococcus rhodochrous cells | Continuous process with a membrane recycle reactor | Half-life significantly increased by decreasing temperature to 14°C; total bioconversion maintained for over 100 days. | nih.gov |

| Recombinant E. coli expressing CESH[L] | Surface display (InaPbN anchor) | High whole-cell activity maintained for 15 days at 4°C; good reusability over several cycles. | nih.gov |

| Recombinant ESH | Immobilized on agarose (B213101) Ni-IDA matrix | Immobilization efficiency of 94% and activity yield of 95%; enhanced thermostability and pH stability. | nih.gov |

| Overexpressed BmCESH in immobilized cells | Not specified | Maintained 69% of initial activity after six batches of transformation. | nih.gov |

Achieving high product yields and productivity is critical for the economic viability of industrial biotransformations. Several strategies have been developed to maximize the output of tartaric acid from cis-epoxysuccinate. These include fed-batch operations, the use of heterogeneous substrate systems, and process optimization through technological improvements.

Fed-batch processes, where the substrate is added incrementally during the bioconversion, are often employed to overcome substrate inhibition and maintain high cell viability and enzyme activity. A significant advancement was the development of a heterogeneous substrate system. In one study, a system composed of 1.2 M sodium cis-epoxysuccinate and 1.8 M calcium cis-epoxysuccinate was designed for L(+)-tartaric acid production using an engineered E. coli. researchgate.netnih.gov This heterogeneous system, combined with a fed-batch mode, resulted in a catalytic efficiency of 9.37 × 10⁻³ g U⁻¹ h⁻¹, approximately a twofold increase compared to traditional bioconversion processes with Nocardia tartaricans cells. researchgate.netnih.gov Scale-up tests in a 15-m³ stirred tank reactor confirmed the potential of this system for industrial-scale production. researchgate.netnih.gov

| Strategy | Biocatalyst/System | Key Outcome | Reference |

|---|---|---|---|

| Heterogeneous substrate system (sodium and calcium salts) with fed-batch mode | Engineered E. coli (ESH) | ~2-fold increase in catalytic efficiency compared to traditional process; scaled up to 15-m³ reactor. | researchgate.netnih.gov |

| Use of dipotassium (B57713) cis-epoxysuccinate as substrate | Not specified | Increased acid yield by 20-30% and recovery rate from ~60% to 80%. | nih.gov |

| Continuous process with membrane recycle reactor | Dried Rhodococcus rhodochrous cells | Specific productivity nearly doubled by using 4 reactors in series compared to a single reactor. | nih.gov |

| Use of a robust, engineered CESH | Immobilized cells with overexpressed BmCESH | Sustained activity at 3 M substrate concentration; overall productivity of 200 g/L/h. | nih.gov |

cis-Epoxysuccinate as a Versatile Chiral Building Block Precursor in Organic Synthesis

Beyond its role as a direct precursor to tartaric acid, cis-epoxysuccinate is a valuable and versatile chiral building block in organic synthesis. mdpi.com Its symmetrical structure, containing a reactive epoxide ring and two carboxylic acid functionalities, allows for a variety of stereoselective transformations to produce other complex chiral molecules. The enantioselective hydrolysis to L(+)- or D(−)-tartaric acid is itself a gateway to a wide range of chiral ligands, resolving agents, and organocatalysts used in asymmetric synthesis. mdpi.com

The epoxide ring can be opened by various nucleophiles, and the carboxylic acid groups can be modified, leading to a diverse array of chiral products. For example, the chiral diols produced from cis-epoxysuccinate are fundamental scaffolds in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govnih.gov The principles of site-selective functionalization of diols can be applied to these structures to create highly derivatized molecules. nih.gov The ability to generate both enantiomers of tartaric acid from a single prochiral starting material makes cis-epoxysuccinate an exceptionally useful tool for accessing both enantiomeric series of a target chiral molecule.

Broader Biochemical Roles and Interactions of cis-Epoxysuccinate

While the primary focus of cis-epoxysuccinate has been on its industrial biotransformations, it also exhibits interesting biochemical interactions, particularly with cellular receptors.

cis-Epoxysuccinic acid has been identified as a potent agonist for the succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91. ku.dk This G protein-coupled receptor is activated by the Krebs cycle intermediate, succinate, and is involved in sensing metabolic stress. nih.govmdpi.com

Interestingly, studies have shown that cis-epoxysuccinic acid is a significantly more potent agonist at SUCNR1 than succinate itself. In one pharmacological characterization, cis-epoxysuccinic acid was found to be 10- to 20-fold more potent than succinic acid in reducing cAMP levels in a cellular assay. ku.dk The half-maximal effective concentration (EC₅₀) for cis-epoxysuccinic acid was 2.7 µM, compared to 29 µM for succinate. ku.dk This enhanced potency makes cis-epoxysuccinic acid a valuable tool for studying the physiological and pathological roles of SUCNR1 activation without the confounding metabolic effects of succinate, which is a substrate for succinate dehydrogenase. ku.dknih.gov Its use as a non-metabolite agonist has helped to probe the role of SUCNR1 in processes like mast cell reactivity and allergic bronchoconstriction in a non-clinical research setting. ku.dknih.govresearchgate.net

| Agonist | Assay | Potency (EC₅₀ or pEC₅₀) | Reference |

|---|---|---|---|

| cis-Epoxysuccinic Acid | cAMP level reduction | pEC₅₀ = 5.57 ± 0.02 (EC₅₀ = 2.7 µM) | ku.dk |

| Succinic Acid | cAMP level reduction | pEC₅₀ = 4.54 ± 0.08 (EC₅₀ = 29 µM) | ku.dk |

Future Research Directions and Emerging Trends in Cis Epoxysuccinate Studies

Discovery and Characterization of Novel CESHs from Diverse Microbial Sources

The quest for novel biocatalysts with superior properties is a continuous endeavor in biotechnology. The discovery of new cis-epoxysuccinate hydrolases (CESHs) from a wide array of microbial sources is crucial for expanding the toolbox of available enzymes for industrial applications. mdpi.com Microorganisms inhabiting diverse and often extreme environments represent a vast, largely untapped reservoir of enzymes with unique characteristics, such as high stability, novel substrate specificities, and enhanced catalytic efficiencies.

Historically, CESH-producing bacteria have been isolated from various environments, including soil. mdpi.com Genera known to harbor these enzymes include Nocardia, Pseudomonas, Agrobacterium, Rhizobium, and Corynebacterium, which are known to produce L-(+)-tartaric acid. mdpi.com For the production of D-(-)-tartaric acid, species from Achromobacter, Alcaligenes, and Bordetella have been identified. mdpi.com

Recent research continues to uncover and characterize novel CESHs. For instance, a CESH from Klebsiella sp. BK-58 has been purified and characterized, revealing its optimal functioning at 50 °C and a pH of 8.5. researchgate.net Similarly, a CESH from Nocardia tartaricans has been a subject of study, with its gene being cloned and expressed in recombinant hosts like Escherichia coli for enhanced production. researchgate.net The characterization of these new enzymes provides a deeper understanding of their structure-function relationships and offers a broader selection of catalysts for specific industrial needs.

The table below summarizes the characteristics of some CESHs from different microbial sources.

| Microbial Source | Product | Optimal pH | Optimal Temperature (°C) | Molecular Mass (kDa) |

| Klebsiella sp. BK-58 | L-(+)-tartaric acid | 8.5 | 50 | 30.1 |

| Nocardia tartaricans | L-(+)-tartaric acid | 7.0-9.0 | 37 | 28 |

| Bordetella sp. BK-52 | D-(-)-tartaric acid | 7.0 | 30 | - |

This table is generated based on available data and may not be exhaustive.

Advanced Enzyme Engineering for Unprecedented Catalytic Properties

While nature provides a diverse array of enzymes, they are not always perfectly suited for industrial processes. Advanced enzyme engineering techniques offer powerful tools to tailor the properties of CESHs to meet specific process requirements, such as enhanced stability, activity, and selectivity. nih.gov These strategies range from directed evolution, which mimics natural selection in the laboratory, to rational design, which involves making specific changes to the enzyme's structure based on a detailed understanding of its mechanism. researchgate.netnih.gov

Site-directed mutagenesis has been successfully employed to improve the catalytic activity of the CESH from Klebsiella sp. BK-58. In one study, a single point mutation, F10Q, resulted in a 230% increase in catalytic activity compared to the wild-type enzyme. nih.govresearchgate.net However, this enhancement in activity was accompanied by a slight decrease in thermostability. nih.govresearchgate.net This highlights a common trade-off in enzyme engineering and underscores the need for a balanced approach.

In another example, site-directed mutagenesis of the CESH from Nocardia tartaricans was used to identify key residues in the active site. lih.lunih.gov Mutants such as D18A, H190A, and D193A led to a complete loss of activity, confirming their critical role in catalysis. lih.lunih.gov Such studies not only provide valuable insights into the enzyme's mechanism but also guide further engineering efforts to create more robust and efficient biocatalysts.

Rational design, guided by computational modeling and structural biology, is also a promising approach. nih.gov By understanding the three-dimensional structure of CESHs and their interaction with the substrate, researchers can make targeted modifications to improve desired properties. semanticscholar.orgrsc.org Furthermore, techniques like surface display are being explored to develop highly efficient whole-cell catalysts, which can overcome issues of enzyme instability and cell permeability. nih.gov

The following table presents examples of engineered CESH mutants and their altered properties.

| Original Enzyme | Mutation | Altered Property | Fold Change |

| CESH from Klebsiella sp. BK-58 | F10Q | Catalytic Activity | +230% |

| CESH from Nocardia tartaricans | Q122R | Thermostability (t₁/₂) | ~3.7-fold increase |

This table showcases specific examples of enzyme engineering and is not an exhaustive list of all possible modifications.

Integration of cis-Epoxysuccinate Biotransformations into Multi-Enzyme Cascade Systems

A hypothetical chemoenzymatic cascade could involve the chemical synthesis of cis-epoxysuccinate from a readily available precursor, followed by its enzymatic hydrolysis by a CESH to produce enantiomerically pure tartaric acid. This approach would combine the strengths of both chemical and biological catalysis.

Furthermore, the tartaric acid produced could serve as a chiral building block for the synthesis of other valuable compounds in subsequent enzymatic or chemical steps within the same pot. For instance, the diol functionality of tartaric acid could be further modified by other enzymes, such as oxidoreductases or transferases, to generate a range of functionalized molecules. The development of such multi-enzyme systems requires careful selection and optimization of each catalytic component to ensure compatibility and efficiency. semanticscholar.org While the practical implementation of complex cascades involving CESH is still in its early stages, the principles of cascade biocatalysis provide a clear roadmap for future research in this area. nih.gov

Exploration of Alternative Epoxide Ring-Opening Reactions and Derivatizations

The traditional biotransformation of cis-epoxysuccinate focuses on its hydrolysis to tartaric acid. However, the strained epoxide ring is susceptible to attack by a wide range of nucleophiles, opening up a vast chemical space for the synthesis of novel tartaric acid derivatives. libretexts.orglibretexts.orgyoutube.comyoutube.com Exploring these alternative ring-opening reactions is a key future research direction that could significantly expand the synthetic utility of this versatile C4 building block.

The ring-opening of epoxides can be achieved with various nucleophiles, including alcohols, amines, and thiols, under either acidic or basic conditions. mdpi.com This allows for the introduction of diverse functional groups at the C2 and C3 positions of the succinate (B1194679) backbone. For example, reaction with an alcohol (alcoholysis) would yield an ether-diol, while reaction with an amine would produce an amino-diol.

The regioselectivity of the ring-opening reaction (i.e., which of the two epoxide carbons is attacked) can often be controlled by the reaction conditions and the nature of the nucleophile. youtube.com This provides a powerful tool for the synthesis of specific isomers. The stereochemistry of the reaction is also a critical consideration, as the nucleophilic attack typically proceeds with an inversion of configuration at the site of attack, allowing for the synthesis of diastereomerically pure products.

The derivatization of cis-epoxysuccinate through these alternative ring-opening reactions could lead to the synthesis of a wide array of tartaric acid analogs with potentially interesting biological or chemical properties. These new compounds could find applications in areas such as pharmaceuticals, agrochemicals, and materials science.

| Nucleophile | Reaction Type | Product Type |

| Water | Hydrolysis | Diol (Tartaric Acid) |

| Alcohol | Alcoholysis | Ether-diol |

| Amine | Aminolysis | Amino-diol |

| Thiol | Thiolysis | Thio-diol |

| Azide | Azidolysis | Azido-diol |

This table illustrates the potential for creating diverse derivatives from cis-epoxysuccinate through various nucleophilic ring-opening reactions.

Q & A

Q. What is the enzymatic role of cis-epoxysuccinate hydrolase (CESH) in tartaric acid biosynthesis?

CESH catalyzes the stereospecific hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acid. This reaction involves cleavage of the epoxide ring, yielding D(-)- or L(+)-tartaric acid depending on the enzyme variant. The process is critical for generating chiral building blocks used in pharmaceuticals and fine chemicals .

Q. How can culture conditions be optimized to enhance CESH production in recombinant Escherichia coli?

Response surface methodology (RSM) is widely employed. For example, Plackett-Burman design identified CaCl₂, corn steep liquor, and lactose as key factors, while a central composite design optimized concentrations to achieve a 1.7-fold increase in enzyme activity (35,490 U/g biomass predicted vs. 36,318 U/g experimentally validated) . Critical parameters include pH (6.8–7.2), temperature (30–37°C), and dissolved oxygen levels during fermentation.

Q. What methods are effective for isolating microbial strains with high CESH activity?

Screening involves enrichment cultures using cis-epoxysuccinate as the sole carbon source. Strains like Bordetella sp. BK-52 are identified via 16S rDNA sequencing, Biolog metabolic profiling, and G+C content analysis. Enzyme activity is confirmed by NMR and optical rotation of biotransformed D(-)-tartaric acid .

Q. What safety precautions are required when handling cis-epoxysuccinic acid in laboratory settings?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation and skin contact (GHS Category 2/2A). In case of exposure, rinse affected areas with water and seek medical attention. Store at 4°C in airtight containers away from ignition sources .

Advanced Research Questions

Q. How do structural studies elucidate the catalytic mechanism of CESH?

Cryo-EM and X-ray crystallography reveal that CESH binds cis-epoxysuccinate via salt bridges (e.g., R2817.39) and hydrogen bonds (e.g., Y832.64). A water-mediated hydrolysis mechanism is proposed, with Tyr2486.51 and Tyr2777.35 stabilizing the transition state. Mutagenesis of these residues reduces activity by >90% .

Q. What role do specific amino acid residues play in CESH substrate specificity and enantioselectivity?

Homology modeling and site-directed mutagenesis identify R993.29 and F175ECL2 as critical for binding. For example, R993.29 forms a salt bridge with the substrate’s carboxyl group, while F175ECL2 stabilizes the β-hairpin structure in the active site. Mutations at these sites reduce catalytic efficiency by 50–80% .

Q. How can whole-cell biocatalysts overcome substrate inhibition in industrial L(+)-tartaric acid production?

Heterogeneous substrate systems (e.g., 1.2 M sodium- and 1.8 M calcium-type substrates) reduce inhibition by balancing ionic strength. Permeabilization with CaCl₂-heat shock or Triton X-100 enhances substrate uptake, improving yield by 2.5-fold .

Q. What experimental strategies resolve contradictions in CESH activity data across microbial strains?

Comparative kinetic assays (e.g., , ) under standardized conditions (pH 7.0, 30°C) and molecular docking simulations clarify strain-specific differences. For instance, Nocardia tartaricans exhibits higher (120 μM/min) than Bordetella sp. (85 μM/min) due to variations in active-site flexibility .

Methodological Notes

- Data Validation : Always cross-validate enzyme activity assays (e.g., HPLC for tartaric acid quantification) with structural data (e.g., FTIR, NMR) to confirm stereochemical purity .

- Contradiction Management : Discrepancies in optimal pH/temperature between studies may arise from strain-specific enzyme isoforms. Use phylogenetic analysis to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.